DNA Gyrase Inhibition: Class‑Level Inference of Antibacterial Mechanism
Vendor documentation states that methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate inhibits bacterial growth by binding to DNA gyrase, thereby preventing transcription and replication . This mechanism is consistent with the known behaviour of certain 1,4-benzoxazine derivatives that target the ATP‑binding site of DNA gyrase B [1]. However, no quantitative IC50, Ki, or MIC values are reported for the target compound, and no direct comparison with a specific analogue is available. The claim must therefore be regarded as class‑level inference rather than a compound‑specific, quantified differentiation.
| Evidence Dimension | DNA gyrase inhibition (qualitative) |
|---|---|
| Target Compound Data | Reported to inhibit DNA gyrase (no quantitative value) |
| Comparator Or Baseline | Other 1,4-benzoxazine DNA gyrase B inhibitors (e.g., benzoxazine acetamide scaffold hits with IC50 values in the low micromolar range) [1] |
| Quantified Difference | Not quantifiable; target compound lacks published IC50/MIC data |
| Conditions | Not specified for target compound; comparator assays were in vitro enzyme inhibition [1] |
Why This Matters
Without quantitative data, the compound cannot be objectively prioritised over other benzoxazine‑based DNA gyrase inhibitors; procurement decisions must rely on the user's own experimental validation.
- [1] Elseginy, S.A. & Anwar, M.M. Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold. ACS Omega 2022, 7, 1150–1164. https://doi.org/10.1021/acsomega.1c05732. View Source
